N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidin-4-amine core substituted with a 3,4-dimethoxyphenyl group and two methyl groups at the 2 and 6 positions of the pyrimidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4-dimethoxyphenyl ethylamine and 2,6-dimethylpyrimidin-4-amine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions.
Catalysts: Catalysts like acid chlorides or coupling agents (e.g., EDCI) may be used to facilitate the reaction.
Purification: The product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including the use of industrial reactors and automated systems for mixing and heating.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidin-4-amine core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound, including hydroxylated or carboxylated forms.
Reduction Products: Reduced forms of the compound, potentially leading to amines or alcohols.
Substitution Products: Substituted pyrimidin-4-amines with different functional groups.
Mechanism of Action
Target of Action
A structurally similar compound, dmpea, has been reported to act as a monoamine oxidase inhibitor . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are involved in transmitting signals in the brain.
Mode of Action
If it shares similar properties with DMPEA, it may inhibit the action of monoamine oxidases, thereby increasing the levels of monoamines in the brain .
Biochemical Pathways
If it acts as a monoamine oxidase inhibitor like dmpea, it could affect the metabolic pathways of monoamines such as dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in mood regulation, memory processing, and regulation of sleep-wake cycles.
Result of Action
If it acts similarly to DMPEA, it could potentially increase the levels of monoamines in the brain, which could have various effects depending on the specific monoamine concentrations altered .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
Molecular Mechanism
Dosage Effects in Animal Models
The effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine vary with different dosages in animal models
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, such as enzyme inhibition assays and receptor binding studies. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
3,4-Dimethoxyphenethylamine
2,6-Dimethylpyrimidin-4-amine
Uniqueness: N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-9-16(19-12(2)18-11)17-8-7-13-5-6-14(20-3)15(10-13)21-4/h5-6,9-10H,7-8H2,1-4H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGZWDXMMZJHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.